
Introduction and Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: JWH 007-d9

CAS No.: 1651833-48-5

Cat. No.: B587135 Get Quote

JWH-007, chemically known as (2-Methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is

an analgesic chemical developed by the research team led by Dr. John W. Huffman, from

which the "JWH" prefix originates.[1][2] It was among the first N-alkyl naphthoylindoles

synthesized to investigate the structure-activity relationships of cannabinoid ligands.[1] As a

potent agonist at both CB1 and CB2 receptors, it mimics the effects of Δ⁹-tetrahydrocannabinol

(Δ⁹-THC), the primary psychoactive component of cannabis, but with a distinct potency and

efficacy profile.

The synthesis of JWH-007 is typically achieved through a two-step process: an SN2 alkylation

reaction to add the N-pentyl chain to the indole ring, followed by a Friedel-Crafts acylation to

attach the naphthoyl group at the 3-position.[3]

Chemical Structure:

IUPAC Name: (2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone[4]

Chemical Formula: C₂₅H₂₅NO[4]

Molar Mass: 355.48 g/mol

A Note on Nomenclature: It is critical to distinguish JWH-007, the cannabinoid agonist, from

JHW-007, a distinct cocaine analog and atypical dopamine reuptake inhibitor.[5] This guide

focuses exclusively on the cannabinoid compound JWH-007.
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Pharmacodynamics: Receptor Interaction and
Functional Activity
The pharmacological effects of JWH-007 are primarily mediated by its interaction with

cannabinoid receptors. As a G-protein coupled receptor (GPCR) agonist, its binding initiates a

cascade of intracellular signaling events.

Receptor Binding Affinity
JWH-007 demonstrates high-affinity binding to both CB1 and CB2 receptors, making it a non-

selective agonist. The binding affinity is quantified by the inhibition constant (Ki), which

represents the concentration of the ligand required to occupy 50% of the receptors in a

competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Cannabinoid Receptor Binding Affinities

Compound
CB1 Receptor Ki
(nM)

CB2 Receptor Ki
(nM)

Source(s)

JWH-007 9.5 2.9 [6][7]

JWH-018 9.0 2.94 [6]

| Δ⁹-THC | 41.0 | 36.0 |[7] |

As shown in the table, JWH-007 binds to the CB1 receptor with approximately 4.3 times greater

affinity than Δ⁹-THC and to the CB2 receptor with over 12 times greater affinity.[7] Its affinity is

comparable to its more widely known analog, JWH-018, which lacks the 2-methyl group on the

indole ring.[6] This methyl group in JWH-007 slightly decreases CB1 affinity while having a

negligible effect on CB2 affinity compared to JWH-018.[6]

Functional Activity and Signaling Pathways
Upon binding, JWH-007 acts as a full agonist at cannabinoid receptors, meaning it elicits a

maximal physiological response. This is a key distinction from Δ⁹-THC, which is a partial

agonist.[8] The activation of CB1 and CB2 receptors, which are coupled to the inhibitory G-

protein (Gαi/o), initiates a canonical signaling cascade.[9]
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The primary signaling pathway involves:

G-Protein Activation: Agonist binding causes a conformational change in the receptor,

leading to the activation of the associated Gαi/o protein.

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase.

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of

the second messenger cyclic adenosine monophosphate (cAMP).[9]

Downstream Modulation: The reduction in cAMP levels subsequently modulates the activity

of protein kinase A (PKA) and other downstream effectors, such as mitogen-activated protein

kinase (MAPK) pathways, influencing gene expression and cellular function.[9][10]
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Caption: Standardized experimental workflow for cannabinoid tetrad assessment in mice.
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Conclusion
JWH-007 is a potent, non-selective synthetic cannabinoid agonist that has served as a

valuable pharmacological tool. Its high affinity for both CB1 and CB2 receptors, coupled with its

full agonist activity, results in robust cannabimimetic effects that are stronger than those of Δ⁹-

THC. The compound's profile is defined by its interaction with the canonical Gαi/o-coupled

signaling pathway, its extensive metabolism into potentially active byproducts, and its

characteristic induction of the four cardinal in vivo effects in preclinical models. Understanding

this comprehensive pharmacological profile is essential for interpreting cannabinoid research

and for addressing the clinical and forensic challenges posed by the proliferation of synthetic

cannabinoids. Future research should continue to focus on the unique pharmacological

properties of its metabolites and explore potential off-target interactions to fully comprehend its

complex biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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